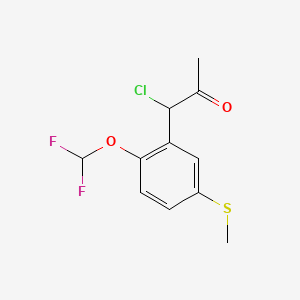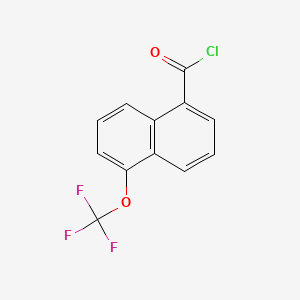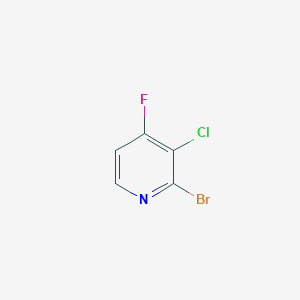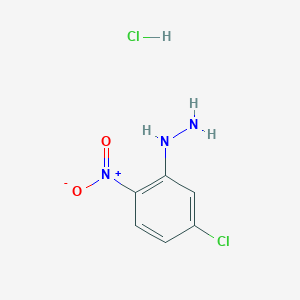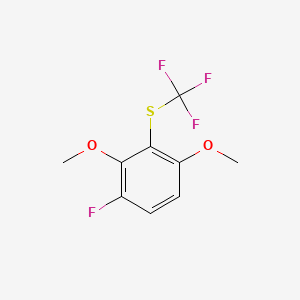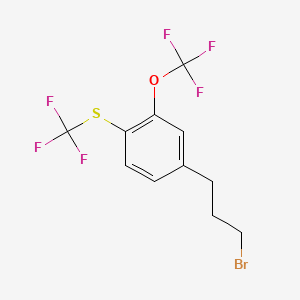
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a trifluoromethoxy group, and a trifluoromethylthio group. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains the trifluoromethoxy and trifluoromethylthio groups.
Bromopropylation: The introduction of the bromopropyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the benzene derivative with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to a sulfone or reduced to a thiol, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, although the existing substituents may influence the reactivity and regioselectivity of these reactions.
Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and various electrophiles like acyl chlorides for aromatic substitution.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique functional groups make it a candidate for the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Bromopropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene include:
1-(3-Bromopropyl)-3-methoxy-4-methylthio-benzene: This compound lacks the trifluorinated groups, which may result in different reactivity and biological activity.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-benzene: This compound lacks the trifluoromethylthio group, which can affect its chemical properties and applications.
1-(3-Bromopropyl)-4-(trifluoromethylthio)benzene:
The presence of both trifluoromethoxy and trifluoromethylthio groups in this compound makes it unique, as these groups can significantly impact the compound’s electronic properties and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H9BrF6OS |
|---|---|
Peso molecular |
383.15 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-2-(trifluoromethoxy)-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9BrF6OS/c12-5-1-2-7-3-4-9(20-11(16,17)18)8(6-7)19-10(13,14)15/h3-4,6H,1-2,5H2 |
Clave InChI |
OSCNUUICIXRANY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCBr)OC(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


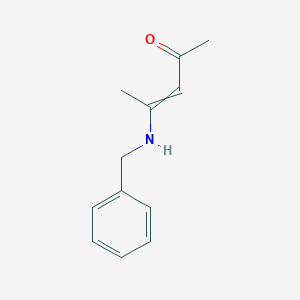
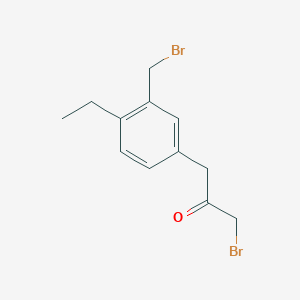
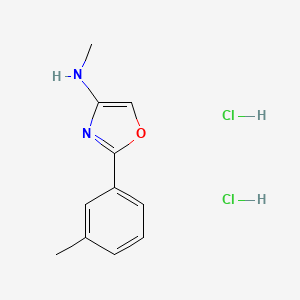
![1-[2-(2-Bromoethyl)phenyl]ethan-1-one](/img/structure/B14060155.png)
